molecular formula C19H23N5O3S B2874847 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034609-06-6

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2874847
CAS No.: 2034609-06-6
M. Wt: 401.49
InChI Key: NZNZJHOGDHIOTN-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole group, a piperidine ring, and an acetamide linker terminating in a pyridin-3-yl group. The presence of these distinct pharmacophores suggests potential for diverse biological interactions, particularly with enzymatic targets and receptors in the central nervous system. Compounds within this structural class have been investigated for their affinity towards various neurological targets, positioning them as valuable chemical tools for studying neurodegenerative and neuropsychiatric conditions. The benzo[c][1,2,5]thiadiazole 2,2-dioxide moiety is a key structural feature, contributing to the molecule's electronic properties and potential for π-stacking interactions within biological systems. The piperidine and acetamide components are common in pharmaceuticals, often contributing to bioavailability and target binding. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for in vitro binding and functional assays to elucidate novel biological pathways.

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-22-17-6-2-3-7-18(17)24(28(22,26)27)16-8-11-23(12-9-16)14-19(25)21-15-5-4-10-20-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZJHOGDHIOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from:

  • Sulfone group in the benzo[c][1,2,5]thiadiazole ring, enhancing polarity and oxidative stability.
  • Piperidine linkage (vs. piperazine in some analogs), influencing basicity and solubility.
  • Pyridin-3-yl acetamide terminus , enabling hydrogen bonding and π-π stacking interactions.

Comparison Table with Structural Analogs

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[c][1,2,5]thiadiazole dioxide Piperidine, Pyridin-3-yl acetamide ~435.5 (estimated) High polarity, potential CNS activity
953720-68-8 (N-(3-Aminophenyl)-4-propyl-1-piperazineacetamide) Piperazine-acetamide 3-Aminophenyl, 4-propyl-piperazine ~332.4 Moderate solubility, amine reactivity
953733-14-7 (1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid) Benzo[d]thiazole Piperidine-3-carboxylic acid ~276.3 Zwitterionic, metal-binding capacity
2a–2h (2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide) 1,3,4-Thiadiazole Piperazine, methyl/ethyl groups ~310–350 Variable logP, antimicrobial activity

Functional and Pharmacological Insights

Sulfone vs. Thioether/Thiazole Groups: The sulfone in the target compound increases polarity and metabolic stability compared to non-oxidized sulfur-containing analogs (e.g., 1,3,4-thiadiazole derivatives) . This may reduce CYP450-mediated degradation.

Piperidine vs. Piperazine Linkages :

  • Piperidine (target compound) has lower basicity (pKa ~10) than piperazine (pKa ~9.8 and ~5.6 for two nitrogens), affecting solubility and ionizability at physiological pH .
  • Piperazine-containing compounds (e.g., 953720-68-8) may exhibit stronger hydrogen-bonding interactions but shorter half-lives due to higher metabolic susceptibility .

Acetamide Terminus :

  • The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site distinct from the 1,3,4-thiadiazol-2-yl group in analogs (e.g., 2a–2h), which may prioritize kinase or protease targeting over antimicrobial activity .

Research Findings and Methodological Considerations

Similarity Assessment Methods

Compound similarity is often evaluated using:

  • Tanimoto coefficients (based on molecular fingerprints like ECFP4 or MACCS keys), which may group the target compound with piperidine/acetamide derivatives despite sulfone uniqueness .
  • 3D shape-based methods , which could highlight overlaps in aromatic stacking between the pyridin-3-yl and benzo[d]thiazole moieties .

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